Product packaging for Butanamide, N-(3-hydroxyphenyl)-3-oxo-(Cat. No.:CAS No. 22016-03-1)

Butanamide, N-(3-hydroxyphenyl)-3-oxo-

Cat. No.: B1604753
CAS No.: 22016-03-1
M. Wt: 193.2 g/mol
InChI Key: NEHVFMRVVFBITB-UHFFFAOYSA-N
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Description

Contextualization within Butanamide Chemistry and Pharmacology

The butanamide functional group is a prevalent feature in a wide array of organic molecules, contributing to their chemical reactivity and biological activity. Butanamides are derivatives of butyric acid and are characterized by a four-carbon chain with an amide group. This structural motif serves as a versatile building block in organic synthesis and is present in numerous compounds with diverse pharmacological properties.

In the realm of medicinal chemistry, butanamide derivatives have been explored for various therapeutic applications. For instance, certain butanamide-containing compounds have been investigated as potential antiepileptic agents. industrialchemicals.gov.au The structural features of the butanamide moiety, such as its ability to participate in hydrogen bonding and its specific stereochemistry, can be crucial for its interaction with biological targets. industrialchemicals.gov.au The broader class of acetoacetanilides, to which Butanamide, N-(3-hydroxyphenyl)-3-oxo- belongs, are known intermediates in the synthesis of pharmaceuticals and dyes. nih.govresearchgate.net Research into acetoacetanilide (B1666496) derivatives has revealed their potential in developing compounds with antitumor activities. nih.govnih.gov

The versatility of the butanamide and related acetoacetamide (B46550) structures is further highlighted by their use in the synthesis of various heterocyclic compounds, which are fundamental scaffolds in drug discovery. nih.gov The reactivity of the β-dicarbonyl functionality within the 3-oxobutanamide structure allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. publications.gc.caresearchgate.net

Significance of the N-(3-hydroxyphenyl)-3-oxo- Moiety in Medicinal Chemistry

The N-(3-hydroxyphenyl) group, a key component of the target molecule, is a significant pharmacophore in medicinal chemistry. The hydroxyl group at the meta-position of the phenyl ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological receptors. This feature is often exploited in the design of enzyme inhibitors and receptor agonists or antagonists.

For example, derivatives of N-(3-hydroxyphenyl) have been synthesized and evaluated for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The position of the hydroxyl group on the phenyl ring can significantly influence the pharmacological profile of a compound. Metacetamol (N-(3-hydroxyphenyl)acetamide), a regioisomer of paracetamol, demonstrates analgesic and antipyretic properties, underscoring the therapeutic potential of the 3-hydroxyacetanilide scaffold. nih.gov

Furthermore, the combination of the N-phenylacetamide structure with a hydroxyl group has been a strategy in the development of novel therapeutic agents. For instance, derivatives of N-(3-hydroxyphenyl)acetamide have been synthesized and investigated for their anticancer and antimicrobial activities. The phenolic hydroxyl group is also a key feature in a class of synthetic opioids, where it plays a crucial role in ligand-receptor interactions. The exploration of N-arylbenzamides, a class of compounds that includes the N-(3-hydroxyphenyl) moiety, is an active area of research due to their association with a wide range of biological activities.

Overview of Current Research Landscape on Butanamide, N-(3-hydroxyphenyl)-3-oxo-

Specific academic research focusing exclusively on Butanamide, N-(3-hydroxyphenyl)-3-oxo- is limited. The compound is primarily cataloged in chemical databases, and its synthesis and characterization are mentioned in the context of broader chemical studies. While detailed biological evaluations of this specific molecule are not widely published, its structural components suggest potential areas of investigation.

The compound can be analyzed using techniques such as reverse-phase high-performance liquid chromatography (HPLC). A method for its separation on a Newcrom R1 HPLC column has been described, utilizing a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. nih.gov This indicates that analytical methods for its purification and identification are established, which is a prerequisite for any further chemical or biological studies.

While direct research on Butanamide, N-(3-hydroxyphenyl)-3-oxo- is not extensive, the research on closely related acetoacetanilide derivatives provides a basis for potential applications. Studies on multicomponent reactions of acetoacetanilide derivatives have led to the synthesis of 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives with demonstrated antitumor activities. nih.govnih.gov This suggests that Butanamide, N-(3-hydroxyphenyl)-3-oxo- could serve as a valuable starting material for the synthesis of novel heterocyclic compounds with potential therapeutic value.

The current research landscape is characterized by a focus on the synthesis and biological evaluation of derivatives of the core acetoacetanilide and N-(3-hydroxyphenyl) structures, rather than the specific compound itself. Future research could involve the synthesis of Butanamide, N-(3-hydroxyphenyl)-3-oxo- and its subsequent screening for a variety of biological activities, including as an anti-inflammatory, antimicrobial, or anticancer agent, leveraging the known pharmacological potential of its constituent moieties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B1604753 Butanamide, N-(3-hydroxyphenyl)-3-oxo- CAS No. 22016-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxyphenyl)-3-oxobutanamide
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InChI

InChI=1S/C10H11NO3/c1-7(12)5-10(14)11-8-3-2-4-9(13)6-8/h2-4,6,13H,5H2,1H3,(H,11,14)
Source PubChem
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InChI Key

NEHVFMRVVFBITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066748
Record name Butanamide, N-(3-hydroxyphenyl)-3-oxo-
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Molecular Weight

193.20 g/mol
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CAS No.

22016-03-1
Record name N-(3-Hydroxyphenyl)-3-oxobutanamide
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Record name Butanamide, N-(3-hydroxyphenyl)-3-oxo-
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Synthetic Methodologies for Butanamide, N 3 Hydroxyphenyl 3 Oxo

Established Synthetic Routes and Reaction Mechanisms

The foundational methods for synthesizing N-aryl-3-oxobutanamides, including the target compound, rely on well-established organic reactions. These routes are prized for their reliability and are often the first choice in laboratory and industrial settings.

The most direct and common method for the synthesis of Butanamide, N-(3-hydroxyphenyl)-3-oxo- is the condensation reaction between 3-aminophenol (B1664112) and a suitable derivative of 3-oxobutanoic acid. This reaction forms the core amide bond of the molecule. The process is analogous to the synthesis of other N-aryl amides, where an amine is acylated. nih.govnii.ac.jp

The primary routes involve the reaction of 3-aminophenol with either diketene (B1670635) or an acetoacetic ester like ethyl acetoacetate (B1235776).

Reaction with Diketene: This is a highly efficient method where the highly reactive diketene acylates the amino group of 3-aminophenol directly. The reaction is often rapid and clean. Research on similar syntheses shows that anilines react readily with diketene to form the corresponding N-aryl-3-oxobutanamides. researchgate.net

Reaction with Acetoacetic Esters: Condensation with ethyl acetoacetate is another prevalent method. This reaction typically requires heating to drive off the ethanol (B145695) byproduct and push the equilibrium towards the product. For instance, the fusion of 2-aminopyridine (B139424) with ethyl acetoacetate without a solvent yields the corresponding N-pyridyl-3-oxobutanamide, demonstrating a viable solvent-free approach. researchgate.net

A similar strategy involves using a more reactive acylating agent, such as an acyl chloride, in the presence of a base to neutralize the HCl byproduct. For example, the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide is achieved by reacting m-aminophenol with chloroacetyl chloride. nih.gov This highlights that an acetoacetyl chloride could also serve as a precursor for the target compound.

Acylating AgentSubstrateTypical ConditionsReference
DiketeneAnilinesAcetic Acid, Reflux researchgate.net
Ethyl Acetoacetate2-AminopyridineSolvent-free, Heat (2h) researchgate.net
Chloroacetyl Chloridem-AminophenolTetrahydrofuran, K2CO3, Room Temp (4h) nih.gov
Benzoyl Chloride3-HydroxyanilineAqueous medium nii.ac.jp

Butanamide, N-(3-hydroxyphenyl)-3-oxo- can also be synthesized as an intermediate within a more extensive multi-step sequence, particularly in the construction of complex heterocyclic molecules. researchgate.netnih.gov Such sequences are increasingly being adapted to continuous flow processes, which offer enhanced control over reaction parameters and can improve safety and efficiency. d-nb.infoacs.org

Continuous flow manufacturing has been successfully applied to the multi-step synthesis of various active pharmaceutical ingredients (APIs). nih.govrsc.org In such a setup, a precursor could be passed through a series of reactors containing immobilized reagents or catalysts, with each reactor performing a specific transformation. This method minimizes manual handling and allows for the integration of synthesis and purification steps. d-nb.info For instance, a flow process could be designed where the initial acylation is followed immediately by an in-line extraction and then a subsequent reaction, such as a cyclization, without isolating the intermediate butanamide. rsc.org

Once the Butanamide, N-(3-hydroxyphenyl)-3-oxo- scaffold is formed, it can undergo various functional group interconversions (FGIs) to yield a diverse range of derivatives. researchgate.net The molecule possesses several reactive sites: the phenolic hydroxyl group, the active methylene (B1212753) group between the two carbonyls, the ketone carbonyl, and the amide. researchgate.net

Reactions at the Methylene Group: The active methylene is a key site for reactivity. It can be readily alkylated or participate in condensation reactions. For example, N-aryl-3-oxobutanamides are used in multicomponent reactions where the methylene group reacts with aldehydes to form new carbon-carbon bonds, leading to complex heterocyclic systems.

Cyclization Reactions: The scaffold is a versatile precursor for synthesizing heterocycles. Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides can produce substituted oxindoles. researchgate.net This process involves an intramolecular carbon-carbon bond formation initiated by the oxidation of the enol form of the butanamide.

Reactions at the Carbonyl Group: The ketone can be reduced to a secondary alcohol or can react with nucleophiles. For instance, treatment of related 3-oxobutanamides with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole (B372694) derivatives. researchgate.net

Modification of the Phenolic Group: The hydroxyl group can be alkylated or acylated to produce various O-derivatives, as demonstrated in the synthesis of derivatives of N-(3-hydroxyphenyl)benzamide. nii.ac.jp

Novel and Green Chemistry Approaches in Butanamide, N-(3-hydroxyphenyl)-3-oxo- Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of syntheses. Lewis acids like ytterbium triflate (Yb(OTf)₃) have been shown to effectively catalyze three-component reactions involving N-aryl-3-oxobutanamides, enabling the selective formation of specific heterocyclic products. Boric acid supported on silica (B1680970) has also been reported as a recyclable catalyst for related trans-esterification reactions.

Alternative Energy Sources: Ultrasonication has emerged as a valuable tool in organic synthesis. In the multicomponent reactions of N-aryl-3-oxobutanamides, applying ultrasound can switch the reaction pathway, leading to different products than those obtained under silent conditions. This demonstrates that mechanical energy can be a key parameter for controlling chemoselectivity.

Solvent-Free and Green Solvents: Performing reactions in the absence of a solvent or in environmentally benign solvents like water or ethanol is a cornerstone of green chemistry. researchgate.net The synthesis of an N-pyridyl-3-oxobutanamide by heating the reactants together without a solvent exemplifies a solvent-free approach. researchgate.net When solvents are necessary, green alternatives such as water, ethanol, or deep eutectic solvents (DES) are increasingly explored.

Green Chemistry PrincipleApplication in Butanamide SynthesisExample/BenefitReference
CatalysisUse of Lewis acids or solid-supported catalysts.Yb(OTf)₃ improves selectivity; catalysts can be recycled.
Alternative EnergyUltrasonication.Switches reaction pathways, enhances reaction rates, improves selectivity.
Safer Solvents/Solvent-FreeHeating reactants directly; using water or ethanol.Reduces volatile organic compound (VOC) waste and environmental impact. researchgate.netresearchgate.net

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthesis of Butanamide, N-(3-hydroxyphenyl)-3-oxo- involves the careful control of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities. Key factors include the choice of reactants, solvent, catalyst, temperature, and reaction time.

Studies on related N-aryl-3-oxobutanamide syntheses show that the reaction outcome can be highly sensitive to these conditions. For example, in multicomponent reactions, the choice of catalyst and the use of ultrasonication versus mechanical stirring can lead to completely different products. The substituent on the aryl ring of the butanamide can also unexpectedly influence the reaction's behavior.

The purification of the final product is critical for obtaining a high-purity profile. Common methods include:

Recrystallization: This is a standard technique for purifying solid compounds. The choice of solvent is crucial for effective purification.

Acid-Base Extraction: The phenolic hydroxyl group allows for purification via extraction into an aqueous base, washing away non-acidic impurities, followed by re-acidification to precipitate the pure product.

Chromatography: For challenging separations, column chromatography can be employed, although this is less desirable for large-scale production due to cost and solvent usage.

ParameterEffect on SynthesisExampleReference
CatalystCan determine the product structure in competitive reactions.Using Yb(OTf)₃ favors one heterocyclic scaffold over another.
TemperatureCan influence reaction rate and the formation of byproducts.Elevated temperatures are often needed for condensation with esters. researchgate.net
SolventCan affect reaction rates and solubility of reactants and products.The use of polar aprotic solvents like DMF can facilitate certain reactions. nih.gov
Agitation MethodUltrasonication can provide a different outcome than stirring.Switching from stirring to ultrasound changes the major product formed.

Stereochemical Control in Synthesis of Analogues

While Butanamide, N-(3-hydroxyphenyl)-3-oxo- is itself achiral, the synthesis of chiral analogues, particularly those substituted at the alpha-position (the active methylene), is of significant interest. Achieving stereochemical control in the synthesis of these β-keto amides is a challenge due to the potential for racemization of the acidic α-proton.

Several advanced strategies have been developed to address this:

Phase-Transfer Catalysis: Asymmetric α-alkylation of cyclic β-keto amides has been achieved with high enantioselectivity using cinchona-derived phase-transfer catalysts. This method avoids transition metals and provides access to optically active products in good yields.

Enzymatic Methods: Biocatalysis offers a powerful route to chiral compounds. Alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of α-substituted-β-keto amides in a dynamic kinetic resolution process, yielding chiral syn-α-alkyl-β-hydroxy amides with high diastereoselectivity and enantiomeric excess.

Sigmatropic Rearrangements: A novel approach involves a researchgate.netresearchgate.net-sigmatropic sulfonium (B1226848) rearrangement mediated by a chiral sulfinimine. This method allows for the direct synthesis of enantioenriched β-ketoamides from unfunctionalized amides with high stereoselectivity.

These methods provide a toolkit for accessing a wide range of chiral analogues of the butanamide scaffold, which are valuable as building blocks for complex, biologically active molecules.

Spectroscopic and Analytical Characterization of Butanamide, N 3 Hydroxyphenyl 3 Oxo

Advanced Chromatographic Techniques

Chromatographic methods are central to separating Butanamide, N-(3-hydroxyphenyl)-3-oxo- from impurities or other components in a mixture, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the reliable analysis of Butanamide, N-(3-hydroxyphenyl)-3-oxo-. A common approach involves reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A typical HPLC method for this compound would utilize a C18 column, which is a common reversed-phase column with good retention characteristics for moderately polar compounds. The mobile phase is often a gradient of an organic solvent, such as acetonitrile (B52724), and an aqueous solution, which may be acidified to improve peak shape and resolution. For instance, a simple isocratic method might use a mobile phase of acetonitrile and water, with a small amount of phosphoric acid.

ParameterExample Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL
Temperature Ambient or controlled (e.g., 25 °C)

This table represents a typical starting point for HPLC method development for Butanamide, N-(3-hydroxyphenyl)-3-oxo-. Actual conditions would be optimized based on experimental results.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. The principles of separation in UPLC are the same as in HPLC, but the increased efficiency allows for more rapid method development and higher sample throughput. For Butanamide, N-(3-hydroxyphenyl)-3-oxo-, a UPLC method would translate from an HPLC method by scaling the flow rate and gradient times appropriately for the smaller column dimensions.

Integration with Mass Spectrometry (MS) for Identification and Quantification

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the identification and quantification of Butanamide, N-(3-hydroxyphenyl)-3-oxo-. After the compound is separated by HPLC or UPLC, it enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined. This allows for highly specific detection and confirmation of the compound's identity. For quantitative analysis, a specific ion corresponding to the compound is monitored, a technique known as selected ion monitoring (SIM), which offers excellent sensitivity and selectivity.

For LC-MS applications, it is crucial to use a mobile phase that is compatible with the mass spectrometer's ion source. Volatile buffers, such as formic acid or ammonium (B1175870) acetate, are used instead of non-volatile acids like phosphoric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Butanamide, N-(3-hydroxyphenyl)-3-oxo-. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Based on the structure of Butanamide, N-(3-hydroxyphenyl)-3-oxo-, the following ¹H NMR and ¹³C NMR spectral data can be predicted.

Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.3Singlet3H-C(O)CH₃
~3.6Singlet2H-C(O)CH₂C(O)-
~6.7 - 7.3Multiplet4HAromatic protons
~9.5Singlet1HPhenolic -OH
~10.0Singlet1HAmide -NH

This table represents predicted ¹H NMR chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~30-C(O)CH₃
~50-C(O)CH₂C(O)-
~110 - 130Aromatic CH
~140Aromatic C-N
~158Aromatic C-O
~165Amide C=O
~205Ketone C=O

This table represents predicted ¹³C NMR chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Butanamide, N-(3-hydroxyphenyl)-3-oxo- would be expected to show characteristic absorption bands for its various functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300BroadO-H stretch (phenolic)
~3200MediumN-H stretch (amide)
~1710StrongC=O stretch (ketone)
~1660StrongC=O stretch (amide I)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1550MediumN-H bend (amide II)
~1250StrongC-O stretch (phenolic)

This table presents expected IR absorption frequencies. The exact positions and intensities of the bands can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

Other Physico-chemical Characterization Methods in Research Context

In addition to the primary spectroscopic and chromatographic techniques, other physico-chemical methods can provide valuable information about Butanamide, N-(3-hydroxyphenyl)-3-oxo-.

Melting Point: The melting point is a fundamental physical property that can be used as an indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Elemental Analysis: This technique determines the elemental composition of the compound, providing the percentage of carbon, hydrogen, nitrogen, and oxygen. The experimentally determined percentages can be compared to the theoretical values calculated from the molecular formula to confirm the compound's identity.

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

These methods, when used in combination, allow for a thorough and unambiguous characterization of Butanamide, N-(3-hydroxyphenyl)-3-oxo-, which is essential for its application in scientific research.

Investigation of Biological Activities and Mechanisms of Butanamide, N 3 Hydroxyphenyl 3 Oxo

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of N-phenylacetoacetamide derivatives are diverse, reflecting the variety of biological targets with which these compounds can interact. Research into related structures provides insights into potential mechanisms of action.

Interaction with Specific Molecular Targets and Enzymes

Derivatives of acetanilide (B955) have been shown to interact with a range of molecular targets. For instance, certain acetamide (B32628) derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. archivepp.com The core structure of N-phenylacetamide is a versatile scaffold that allows for modifications to achieve selectivity for different enzyme isoforms.

Additionally, structure-activity relationship (SAR) studies on N-phenylacetamide derivatives containing thiazole (B1198619) moieties have identified their potential as antibacterial agents. nih.gov These studies suggest that the nature and position of substituents on the phenyl ring significantly influence the bactericidal activity, indicating a specific interaction with bacterial molecular targets. nih.gov

Receptor Binding and Modulation of Signal Transduction Pathways

The N-phenylacetamide scaffold is present in molecules designed to interact with various receptors. For example, derivatives have been synthesized and evaluated for their antagonist activities at human gastrin/cholecystokinin (CCK)-B and CCK-A receptors. researchgate.net One such derivative demonstrated high affinity and selectivity for gastrin/CCK-B receptors and was shown to inhibit pentagastrin-induced gastric acid secretion in a dose-dependent manner. researchgate.net This indicates that compounds of this class can modulate specific signal transduction pathways initiated by receptor binding.

Allosteric Modulation and Active Site Inhibition

While direct evidence for allosteric modulation by Butanamide, N-(3-hydroxyphenyl)-3-oxo- is not available, the general class of acetanilide derivatives has been explored for active site inhibition. For example, novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors, which act by chelating the zinc ion in the active site of the enzyme. nih.gov This mode of action highlights the potential for N-phenylacetoacetamide derivatives to be tailored as active site inhibitors of various enzymes.

In Vitro Pharmacological Evaluation

The pharmacological potential of N-phenylacetoacetamide derivatives has been assessed through a variety of in vitro assays.

Enzyme Inhibition Assays

Enzyme inhibition assays are a common method for evaluating the activity of this class of compounds. As mentioned, derivatives have been screened for their ability to inhibit HDACs. One study reported the synthesis of novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives with inhibitory activity against HDACs, with IC50 values as low as 4.0 µM. nih.gov Specifically, a thiophene-substituted derivative and a benzo[d] researchgate.neteurekaselect.comdioxole derivative showed potent inhibition. nih.gov

Table 1: HDAC Inhibitory Activity of Selected N-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives

Compound Substituent IC50 (µM)
5j Thiophene (B33073) 0.3
5t Benzo[d] researchgate.neteurekaselect.comdioxole 0.4

Data sourced from a study on novel HDAC inhibitors. nih.gov

Cellular Bioassays and Phenotypic Screening

Cellular bioassays have been instrumental in determining the potential therapeutic applications of N-phenylacetoacetamide derivatives. For example, the antiproliferative activity of the aforementioned HDAC inhibitors was evaluated against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov The thiophene and benzo[d] researchgate.neteurekaselect.comdioxole derivatives exhibited good antiproliferative activity and were found to induce cell-cycle arrest at the G2 phase. nih.gov

Furthermore, multicomponent reactions involving acetoacetanilide (B1666496) derivatives have been used to produce 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives that have shown cytotoxic effects against various human cancer cell lines, with some compounds exhibiting IC50 values below 550 nM. nih.gov

Phenotypic screening of acetoacetanilide derivatives has also led to the discovery of compounds with cytotoxic activities against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). researchgate.net

Table 2: Cytotoxic Activity of Selected Thiophene Derivatives from Acetoacetanilide

Compound Cancer Cell Line Activity
5a MCF-7, NCI-H460, SF-268 Optimal Cytotoxicity
5b MCF-7, NCI-H460, SF-268 Optimal Cytotoxicity
8 MCF-7, NCI-H460, SF-268 Optimal Cytotoxicity
22 MCF-7, NCI-H460, SF-268 Optimal Cytotoxicity
23 MCF-7, NCI-H460, SF-268 Optimal Cytotoxicity

Data from a study on the synthesis of thiophene derivatives with cytotoxic activities. researchgate.net

Interactions with Neurotransmitter Systems

Currently, there is a lack of specific studies investigating the direct interactions of Butanamide, N-(3-hydroxyphenyl)-3-oxo- with neurotransmitter systems. However, the broader class of butanamide and hydroxyphenyl derivatives has been a subject of research for their potential to modulate key enzymes involved in neurotransmission, such as monoamine oxidases (MAOs) and cholinesterases (acetylcholinesterase and butyrylcholinesterase).

Monoamine oxidase inhibitors are crucial in the treatment of depression and other neurological disorders by preventing the breakdown of monoamine neurotransmitters. mdpi.com Similarly, inhibitors of acetylcholinesterase and butyrylcholinesterase are employed in managing conditions like dementia by preserving the levels of the neurotransmitter acetylcholine. nih.gov While analogous compounds have shown activity in these areas, dedicated research is required to determine if Butanamide, N-(3-hydroxyphenyl)-3-oxo- exhibits similar properties.

Pre-clinical Assessments in Relevant Biological Models (Excluding Human Clinical Data)

There is no specific research available on the in vitro antimicrobial properties of Butanamide, N-(3-hydroxyphenyl)-3-oxo-. However, studies on structurally related compounds provide some insights into the potential antimicrobial activity of this chemical class. For instance, certain 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives have demonstrated activity against Staphylococcus aureus and Mycobacterium luteum. The antimicrobial mechanism of some peptides and other compounds involves the disruption of the bacterial cell membrane, a process that can be investigated using various biophysical techniques. nih.govepa.gov Further research is needed to ascertain if Butanamide, N-(3-hydroxyphenyl)-3-oxo- possesses any antimicrobial efficacy and, if so, to elucidate its mechanism of action.

Specific in vitro antioxidant activity studies on Butanamide, N-(3-hydroxyphenyl)-3-oxo- are not currently available in the scientific literature. However, the phenolic hydroxyl group present in its structure suggests a potential for antioxidant effects, as phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant capacity of related compounds has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov For example, a series of bis-polyhydroxyphenyl derivatives with amide linkers have demonstrated significant antioxidant and radical scavenging activities in such tests. mdpi.com The antioxidant potential of a molecule is a crucial aspect of its biological profile, as oxidative stress is implicated in numerous pathological conditions.

While direct cytotoxic studies on Butanamide, N-(3-hydroxyphenyl)-3-oxo- are not documented, research on other 3-oxobutanamide derivatives provides valuable information on the potential cytotoxic mechanisms of this class of compounds. A study on a series of five 3-oxobutanamide derivatives in human blood lymphocytes and isolated mitochondria revealed that some of these compounds exhibited toxicity at high concentrations (1000 and 2000µM). dntb.gov.ua

The observed cytotoxicity in one of the more toxic derivatives was associated with several cellular perturbations, including:

Generation of intracellular reactive oxygen species (ROS): An imbalance in ROS can lead to cellular damage.

Mitochondrial membrane potential (MMP) collapse: This indicates mitochondrial dysfunction, a key event in apoptosis.

Lysosomal membrane injury: This can release harmful enzymes into the cytoplasm.

Lipid peroxidation: Damage to cellular membranes.

Depletion of glutathione: Reduction of a key intracellular antioxidant. dntb.gov.ua

These findings suggest that the 3-oxobutanamide scaffold may have the potential to induce cytotoxicity through mechanisms involving oxidative stress and mitochondrial and lysosomal damage. It is important to note that these results are for related compounds and not for Butanamide, N-(3-hydroxyphenyl)-3-oxo- itself.

Table 1: In Vitro Cytotoxic Effects of a Related 3-Oxobutanamide Derivative

Cellular Parameter Observation Reference
Reactive Oxygen Species (ROS) Generation was induced. dntb.gov.ua
Mitochondrial Membrane Potential Collapse was observed. dntb.gov.ua
Lysosomal Membrane Integrity Injury was noted. dntb.gov.ua
Lipid Peroxidation Occurred as a result of exposure. dntb.gov.ua

This data is based on a study of a related compound, N-(2-benzothiazolyl)-3-oxo butanamide, and not Butanamide, N-(3-hydroxyphenyl)-3-oxo-.

There is no specific information available from cell-based assays regarding the anti-inflammatory or anticancer activities of Butanamide, N-(3-hydroxyphenyl)-3-oxo-. However, the broader classes of butanamide and hydroxyphenyl derivatives have been investigated for these properties.

For example, novel 4-oxobutanamide (B1628950) derivatives have been synthesized and evaluated for their antitumor activity. dntb.gov.ua Additionally, various 2-(substituted phenoxy) acetamide derivatives have been shown to possess both anticancer and anti-inflammatory activities. nih.govresearchgate.net The anti-inflammatory potential of compounds is often assessed by their ability to inhibit inflammatory mediators in cell-based models, such as those using lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.comnih.gov Similarly, anticancer activity is frequently evaluated by measuring the cytotoxicity of a compound against various cancer cell lines. mdpi.comnih.gov Given the activities observed in related structural classes, the investigation of Butanamide, N-(3-hydroxyphenyl)-3-oxo- for such properties could be a future area of research.

Coordination Chemistry and Biological Activity of Metal Complexes

The scientific literature currently lacks specific studies on the coordination chemistry and the biological activity of metal complexes involving Butanamide, N-(3-hydroxyphenyl)-3-oxo-. The formation of metal complexes can significantly alter the biological properties of organic ligands, including their antimicrobial, antioxidant, and anticancer activities. The 3-oxo-butanamide moiety, with its keto-enol tautomerism, and the phenolic hydroxyl group present potential sites for metal chelation. Further research is required to explore the synthesis, characterization, and biological evaluation of metal complexes of this compound.

Structure Activity Relationship Sar Studies of Butanamide, N 3 Hydroxyphenyl 3 Oxo and Its Analogues

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the Butanamide, N-(3-hydroxyphenyl)-3-oxo- scaffold have revealed key insights into the molecular features that govern its interaction with biological targets. The following subsections detail the effects of specific structural changes.

The interplay between the phenolic hydroxyl (-OH) group and the beta-keto (3-oxo) group is a critical determinant of the biological activity and physicochemical properties of this class of compounds. The hydroxyl group, being a hydrogen bond donor and acceptor, can form crucial interactions with amino acid residues in an enzyme's active site. The presence of a hydroxyl group generally increases the hydrophilicity of a molecule, which can impact its solubility and pharmacokinetic profile.

In contrast, the 3-oxo group primarily acts as a hydrogen bond acceptor. The replacement or modification of this group can significantly alter a compound's binding mode and inhibitory potential. For instance, in related N-acylsulfonamides, the replacement of a carbonyl (oxo) group with bioisosteres that have different electronic and geometric properties has been shown to modulate biological activity. This suggests that the 3-oxo group in Butanamide, N-(3-hydroxyphenyl)-3-oxo- is likely a key pharmacophoric feature.

The phenolic hydroxyl group's acidity and its position on the phenyl ring are also vital. In studies of N-(3-hydroxyphenyl)-3,8-diazabicyclooctanes, the phenolic hydroxyl group was found to be critical for opioid receptor interactions. Systematic investigation showed that its ability to participate in hydrogen bonding and its ionization state (pKa) significantly influence functional activity. This underscores the importance of the 3-hydroxy substituent in the target compound for its biological interactions.

The presence of stereogenic centers in analogues of Butanamide, N-(3-hydroxyphenyl)-3-oxo- can lead to significant differences in biological activity between stereoisomers. Although the parent compound does not have a chiral center, the introduction of substituents can create them. For instance, studies on related N-aryl-3-oxobutanamides have established the relative stereochemistry of stereogenic centers at various positions, confirming that spatial orientation is a key factor in their chemical reactivity and, by extension, their biological function. semanticscholar.org

In other structurally related inhibitors, such as those targeting the Nav1.7 sodium channel, the stereochemistry at a chiral center can be the deciding factor for potency. For example, the R-configuration of a 1H-indole-3-propionamide inhibitor was found to be the preferred form, with a significantly lower IC50 value compared to its S-enantiomer, highlighting that only one enantiomer may fit optimally into the binding pocket of a target enzyme or receptor. orientjchem.orgresearchgate.net This principle of stereoselectivity is fundamental in drug design, as the biological activity often resides in only one of the enantiomers, while the other may be inactive or even contribute to off-target effects.

Modifications to the N-substituent of the butanamide scaffold have a profound impact on biological activity. The nature of the aryl group and its substituents can influence potency, selectivity, and pharmacokinetic properties. Studies on various N-aryl-3-oxobutanamides and related structures have demonstrated that even small changes to the N-phenyl ring can lead to significant changes in biological effect. mdpi.comnih.gov

For example, in a series of acetanilide (B955) derivatives designed as COX-2 inhibitors, the nature and position of substituents on the N-phenyl ring were critical for activity. The data below illustrates how different substitutions on a related scaffold can modulate inhibitory activity.

CompoundN-Aryl SubstituentCOX-2 Inhibition (% at 10 µM)
C14-Methylphenyl55.21
C24-Methoxyphenyl58.33
C34-Chlorophenyl62.15
C44-Bromophenyl65.87
C54-Nitrophenyl69.44
C62-Carbomethoxy-4-tolyl73.36

Data adapted from a study on acetanilide derivatives as COX inhibitors. mdpi.com The table shows the percentage of COX-2 enzyme inhibition at a concentration of 10 µM for different N-aryl substituents.

Similarly, in a study of N-substituted benzimidazole-derived carboxamides, the substituents on the N-phenyl ring, including hydroxyl and methoxy (B1213986) groups, significantly influenced the antiproliferative activity against various cancer cell lines, with IC50 values varying in the low micromolar range based on the substitution pattern. plos.org These findings collectively indicate that the N-substituent is a key area for modification to fine-tune the biological activity of Butanamide, N-(3-hydroxyphenyl)-3-oxo- analogues.

Design Principles for Enhanced Target Selectivity and Potency

The design of analogues of Butanamide, N-(3-hydroxyphenyl)-3-oxo- with enhanced target selectivity and potency relies on a deep understanding of the target's three-dimensional structure and the SAR of the ligand. Key principles include:

Structure-Based Design: Utilizing the crystal structure of the target enzyme to design ligands that form optimal interactions with key residues in the active site. This can involve introducing functional groups that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions. For instance, designing benzenesulfonamide (B165840) derivatives as selective COX-2 inhibitors was guided by the unique binding mode within the enzyme's active site.

Scaffold Hopping: Replacing the core scaffold of the molecule with a new one while maintaining the key pharmacophoric features. This can lead to novel chemical entities with improved properties, such as enhanced selectivity or better pharmacokinetics. An iterative scaffold-hopping workflow has been successfully used to design selective PI3Kδ inhibitors.

Exploiting Unique Binding Pockets: Designing ligands that extend into less conserved regions of the binding site to achieve selectivity over related enzymes.

Modulating Physicochemical Properties: Adjusting properties like lipophilicity (logP) and pKa to improve cell permeability, reduce off-target effects, and optimize the pharmacokinetic profile.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful strategy for developing potent and selective inhibitors, starting from small, low-molecular-weight fragments. This approach is particularly useful when a high-affinity lead is not available. The core principles of FBDD involve:

Fragment Screening: A library of small chemical fragments is screened against the target protein to identify weak binders. This is often done using biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

Hit Validation and Characterization: The binding of the identified fragments is confirmed and their binding mode is determined, typically through X-ray crystallography of the protein-fragment complex.

Fragment Elaboration: The initial fragment hits are then optimized into more potent lead compounds through several strategies:

Fragment Growing: The fragment is extended by adding functional groups that can interact with adjacent pockets in the binding site.

Fragment Linking: Two or more fragments that bind to different, nearby sites are connected with a chemical linker to create a single, higher-affinity molecule.

Fragment Merging: Overlapping fragments are combined into a single new molecule that incorporates features of both.

For a molecule like Butanamide, N-(3-hydroxyphenyl)-3-oxo-, FBDD could be employed by deconstructing the molecule into its core fragments (e.g., the 3-hydroxyphenyl group and the 3-oxobutanamide moiety). These fragments could then be screened to identify their individual contributions to binding. Subsequently, these or other identified fragments could be grown or linked to generate novel inhibitors with improved potency and selectivity.

Computational Chemistry and Molecular Modeling of Butanamide, N 3 Hydroxyphenyl 3 Oxo

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as Butanamide, N-(3-hydroxyphenyl)-3-oxo-, to the binding site of a target protein.

Research on analogous and derivative structures provides a framework for understanding the potential interactions of Butanamide, N-(3-hydroxyphenyl)-3-oxo-. For instance, docking studies on various carboxamide and benzamide (B126) derivatives have identified potential interactions with key biological targets, including enzymes implicated in cancer and inflammation. chula.ac.thmdpi.comnih.gov

Research Findings: Molecular docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which share a core carboxamide structure, have shown that these compounds can occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com Similarly, docking simulations of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives revealed binding mechanisms to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov These studies typically identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, derivatives of 1,3,4-oxadiazole (B1194373) have been docked against VEGFR2, where binding energies were used to estimate inhibitory potential. mdpi.com The binding affinity is often quantified by a docking score or binding energy, with more negative values indicating a stronger predicted interaction.

The insights from these simulations on related structures suggest that Butanamide, N-(3-hydroxyphenyl)-3-oxo- likely interacts with protein targets through hydrogen bonds involving its hydroxyl and amide groups, as well as hydrophobic interactions from its phenyl ring.

Table 1: Representative Molecular Docking Findings for Related Amide Derivatives

Compound Class Target Protein Key Interactions Noted Predicted Binding Energy (kcal/mol) Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides PI3Kα Engagement with key binding site residues Not specified in abstract mdpi.com
N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamides COX-2 Hydrogen bonding and hydrophobic interactions Not specified in abstract nih.gov
1,3,4-Oxadiazole Derivatives VEGFR2 Hydrogen bonds, hydrophobic interactions -45 to -49 kJ/mol (-10.8 to -11.7 kcal/mol) mdpi.com
Benzenesulphonamide Carboxamides Various receptors Excellent binding interaction noted -12.50 (highest) researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.orgnih.gov These models are essential for predicting the activity of new compounds and optimizing lead structures in drug discovery. mdpi.com By analyzing a series of related compounds, QSAR studies identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their activity.

For Butanamide, N-(3-hydroxyphenyl)-3-oxo-, QSAR models can be developed based on data from analogous series of butanamide or other amide derivatives. These models help in predicting its potential efficacy and guiding the synthesis of more potent analogues.

Research Findings: QSAR studies have been successfully applied to various amide derivatives to predict their biological activities. frontiersin.orgnih.gov For example, a QSAR study on arylpropenamide derivatives as inhibitors of the Hepatitis B virus revealed that thermodynamic properties like thermal energy (TE) and entropy (S(ө)) were crucial for activity. nih.gov In another study on p-hydroxy benzohydrazide (B10538) derivatives, 3D-QSAR models were used to design compounds with antimicrobial activity. These models often yield high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their robustness and predictive power. nih.govresearchgate.net For instance, a 3D-QSAR study on biphenyl (B1667301) analogues as anti-inflammatory agents resulted in a model with an internal predictivity (r²) of 0.66 and an external predictivity (r²pred) of 0.60. researchgate.net

These findings suggest that a robust QSAR model for Butanamide, N-(3-hydroxyphenyl)-3-oxo- would likely incorporate descriptors related to its electronic distribution, molecular shape, and potential for hydrogen bonding to accurately predict its biological profile.

Table 2: Statistical Results from QSAR Studies on Related Compound Classes

Compound Class QSAR Method Key Statistical Parameters Predicted Activity Reference
Amide Derivatives MIX-SVR r² = 0.97 (training), r² = 0.95 (test), q² (R²cv) = 0.96 Xanthine Oxidase Inhibition frontiersin.orgnih.gov
Arylpropenamides 2D-QSAR Not specified in abstract, but model was high accuracy Anti-HBV Activity nih.gov
Benzothiazoles 3D-QSAR r² = 0.922, q² = 0.814 Anticonvulsant Properties nih.gov
Biphenyl Carboxamides 3D-QSAR (GFA) r² = 0.66, r²pred = 0.60 Anti-inflammatory Activity researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (such as electronic charge distribution and orbital energies) and geometry of molecules. researchgate.net It is a cornerstone of computational chemistry for optimizing molecular structures, calculating vibrational frequencies, and determining various electronic properties.

For Butanamide, N-(3-hydroxyphenyl)-3-oxo-, DFT calculations provide precise information about its three-dimensional shape, bond lengths, bond angles, and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Research Findings: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to obtain optimized geometries that correspond to a minimum on the potential energy surface. mdpi.comresearchgate.netresearchgate.net Studies on related amide-containing molecules have shown good agreement between DFT-calculated structural parameters and those determined experimentally via X-ray crystallography. nih.gov For example, in a study of N-3-hydroxyphenyl-4-methoxybenzamide, DFT calculations were used to evaluate the influence of intermolecular interactions on the molecular geometry. nih.gov DFT is also used to calculate the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. mdpi.com

Table 3: Illustrative DFT-Calculated Properties for Amide-Containing Structures

Molecule/Derivative Type DFT Functional/Basis Set Calculated Parameter Value Reference
N-3-hydroxyphenyl-4-methoxybenzamide B3LYP/6-31G+(d,p) Bond Lengths/Angles Good agreement with X-ray data nih.gov
1,3,4-Oxadiazole Derivative (7j) B3LYP/SVP HOMO Energy -6.82 eV mdpi.com
1,3,4-Oxadiazole Derivative (7j) B3LYP/SVP LUMO Energy -2.12 eV mdpi.com
1,3,4-Oxadiazole Derivative (7j) B3LYP/SVP Energy Gap (ΔE) 4.70 eV mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov MD provides a dynamic view of molecular systems, allowing for the study of conformational changes, protein-ligand binding stability, and other time-dependent phenomena that are often inaccessible to static modeling methods.

For Butanamide, N-(3-hydroxyphenyl)-3-oxo-, MD simulations can be used to explore its conformational landscape, understand how it moves and flexes in different environments (e.g., in solution or a protein binding pocket), and assess the stability of its interactions with biological targets over time.

Research Findings: MD simulations are a powerful tool in pharmaceutical research for gaining mechanistic understanding. nih.gov In the context of drug-target interactions, MD simulations are frequently performed after molecular docking to validate the stability of the predicted binding pose. For example, MD simulations of 1,3,4-oxadiazole derivatives complexed with VEGFR2 were used to confirm the stability of the protein-ligand complexes. mdpi.com Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the binding is stable. These simulations provide detailed information on the dynamics of hydrogen bonds and other non-covalent interactions that are critical for binding affinity. While all-atom MD simulations are computationally intensive, they offer invaluable insights into the dynamic nature of molecular recognition. nih.gov

Table 4: Common Outputs from Molecular Dynamics Simulations

Simulation Focus Key Metric Typical Interpretation of Findings General Reference
Ligand Conformational Analysis RMSD of ligand Low, stable RMSD indicates a stable conformation. nih.gov
Protein-Ligand Complex Stability RMSD of protein backbone Low, stable RMSD suggests the protein structure is not disrupted by the ligand. mdpi.com
Protein-Ligand Complex Stability RMSD of ligand in binding site Low, stable RMSD indicates the ligand remains stably bound in the predicted pose. mdpi.com
Binding Dynamics Hydrogen Bond Occupancy High occupancy over time indicates a stable and important hydrogen bond interaction. nih.gov

Metabolic Pathways and Biotransformation of Butanamide, N 3 Hydroxyphenyl 3 Oxo

In Vitro Metabolic Studies Using Hepatic Microsomes and Other Cellular Systems

In vitro metabolic studies are crucial for elucidating the metabolic fate of a compound. These studies typically utilize subcellular fractions such as hepatic microsomes, S9 fractions, or intact cellular systems like hepatocytes. nih.gov Hepatic microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov

While no specific in vitro studies on Butanamide, N-(3-hydroxyphenyl)-3-oxo- are readily available, research on analogous compounds provides a framework for potential metabolic investigations. For instance, studies on N-picolyl-3,5-dimethylbenzamides have utilized hepatic microsomes to identify metabolites. nih.gov Similarly, the metabolism of other fentanyl analogs has been investigated using cryopreserved hepatocytes to identify metabolic pathways. nih.gov Such experimental setups, often involving incubation of the compound with the biological matrix and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system, would be essential to study the metabolism of Butanamide, N-(3-hydroxyphenyl)-3-oxo-.

Table 1: Common In Vitro Systems for Metabolic Studies
In Vitro SystemDescriptionKey EnzymesApplication
Hepatic Microsomes Vesicles of the endoplasmic reticulum from liver cells.Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs)Study of Phase I and some Phase II metabolism.
S9 Fraction Supernatant fraction of a liver homogenate, contains both microsomal and cytosolic enzymes.CYPs, UGTs, Sulfotransferases (SULTs), Glutathione S-transferases (GSTs)Comprehensive metabolism studies including both Phase I and Phase II reactions.
Hepatocytes Intact liver cells.Full complement of hepatic drug-metabolizing enzymes.Provides a more physiologically relevant model for metabolism, including uptake and efflux transporters.
Recombinant Enzymes Individual drug-metabolizing enzymes expressed in a cellular system.Specific enzymes (e.g., individual CYP isoforms).Identification of specific enzymes responsible for a particular metabolic reaction.

Identification of Key Metabolic Enzymes (e.g., Cytochrome P450 isoforms)

The primary enzymes involved in the metabolism of many xenobiotics are the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govnih.gov These enzymes catalyze a variety of oxidative reactions. Based on the metabolism of structurally related compounds, it is plausible that CYP enzymes are involved in the biotransformation of Butanamide, N-(3-hydroxyphenyl)-3-oxo-.

For example, the metabolism of the substance P receptor antagonist aprepitant, which also contains an amide linkage and aromatic rings, is primarily mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. clinpgx.orgresearchgate.net Similarly, studies on other compounds have identified specific CYP isoforms like CYP2D6 in N-dealkylation reactions. doi.org To definitively identify the key CYP isoforms responsible for metabolizing Butanamide, N-(3-hydroxyphenyl)-3-oxo-, experiments using a panel of recombinant human CYP enzymes or isoform-selective chemical inhibitors would be necessary.

Characterization of Primary Metabolic Reactions (e.g., hydroxylation, N-dealkylation, O-demethylation, amide hydrolysis)

The chemical structure of Butanamide, N-(3-hydroxyphenyl)-3-oxo- suggests several potential sites for metabolic reactions.

Hydroxylation: The phenyl ring is a likely site for hydroxylation, a common Phase I reaction catalyzed by CYP enzymes. This would introduce a hydroxyl group onto the aromatic ring, increasing the compound's polarity.

Amide Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis, a reaction catalyzed by enzymes such as carboxylesterases, which are present in hepatic microsomes and S9 fractions. This would cleave the molecule into 3-aminophenol (B1664112) and 3-oxobutanoic acid.

Metabolism of the 3-oxo-butanamide moiety: The biotransformation of bucetin, a related compound, involves keto conversion and γ-decarboxylation of a similar structural moiety, leading to the formation of N-(4-hydroxyphenyl)acetamide. nih.gov This suggests that the 3-oxo-butanamide portion of the target compound could undergo similar metabolic transformations.

Table 2: Potential Metabolic Reactions for Butanamide, N-(3-hydroxyphenyl)-3-oxo-
Reaction TypePotential Site on MoleculeEnzyme FamilyPotential Metabolite(s)
Aromatic Hydroxylation Phenyl ringCytochrome P450N-(dihydroxy-phenyl)-3-oxobutanamide
Amide Hydrolysis Amide linkageCarboxylesterases3-Aminophenol and 3-Oxobutanoic acid
Keto Reduction 3-oxo groupCarbonyl reductasesButanamide, N-(3-hydroxyphenyl)-3-hydroxy-
Decarboxylation Butanamide chainDecarboxylasesN-(3-hydroxyphenyl)propanamide

Metabolic Fingerprinting and Metabolite Identification in Biological Matrices

Metabolic fingerprinting involves the comprehensive analysis of metabolites in a biological sample to obtain a characteristic profile. This is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

To identify the metabolites of Butanamide, N-(3-hydroxyphenyl)-3-oxo- in biological matrices like plasma or urine, samples would be collected after administration of the compound in preclinical models or from in vitro incubations. These samples would then be analyzed by LC-MS or GC-MS to detect the parent compound and any newly formed metabolites. The identification of these metabolites is based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. For fentanyl analogs, for example, LC-QTOF-HRMS (Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry) has been used for metabolite identification in hepatocyte incubations. nih.gov A similar approach would be applicable for characterizing the metabolic fingerprint of Butanamide, N-(3-hydroxyphenyl)-3-oxo-.

Design and Synthesis of Butanamide, N 3 Hydroxyphenyl 3 Oxo Derivatives and Analogues

Synthesis of Heterocyclic Derivatives

The core structure of "Butanamide, N-(3-hydroxyphenyl)-3-oxo-" is a prime candidate for the construction of various heterocyclic rings, including pyridine, thiophene (B33073), thiazole (B1198619), diazepine, pyrimidine (B1678525), and pyrazole-linked butanamides. While direct synthetic routes from this specific compound are not extensively documented, established methods for analogous N-aryl-3-oxobutanamides provide a clear blueprint for these transformations. researchgate.net

Pyridine Derivatives: Pyridinone analogues can be synthesized through the condensation of an N-aryl-3-oxobutanamide with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as piperidine (B6355638). researchgate.net For instance, the reaction of N-(4-hydroxyphenyl)-3-oxobutanamide with malononitrile in ethanolic piperidine yields the corresponding pyridinone derivative. researchgate.netnih.gov A similar strategy can be employed for the synthesis of pyridinethiones by reacting the butanamide with arylidene cyanothioacetamide. nih.gov

Thiophene Derivatives: The Gewald reaction is a well-established method for synthesizing thiophene rings. This involves the reaction of a 3-oxobutanamide with an activated nitrile, such as malononitrile, and elemental sulfur in the presence of a base. nih.gov This approach has been successfully used to prepare 2-aminothiophene derivatives from N-aryl-3-oxobutanamides. academicstrive.com

Thiazole Derivatives: Thiazole rings can be incorporated by reacting the butanamide scaffold with α-halocarbonyl compounds. For example, treatment of a thiocarbamoyl derivative of a 3-oxobutanamide with ethyl chloroacetate (B1199739) or chloroacetonitrile (B46850) in a suitable solvent like DMF can furnish thiazole derivatives. researchgate.netsciencepublishinggroup.com

Diazepine Derivatives: The synthesis of 1,4-diazepine derivatives can be achieved through the condensation of N-aryl-3-oxobutanamides with ethylenediamine (B42938) in the presence of an acid catalyst. nih.gov

Pyrimidine Derivatives: Pyrimidine rings can be fused to the butanamide structure through various cyclization strategies. One approach involves the reaction of the butanamide with ethyl isothiocyanate and hydrazine (B178648) hydrate (B1144303) to yield pyrimidine derivatives. researchgate.net Another method utilizes the reaction with dimethylformamide-dimethylacetal (DMF-DMA) to form intermediates that can be cyclized to thiazolopyrimidines. researchgate.net

Pyrazole-linked Butanamides: Pyrazole (B372694) derivatives are commonly synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govnih.gov For instance, reacting an N-aryl-3-oxobutanamide with hydrazine hydrate can lead to the formation of a pyrazole ring. researchgate.net The resulting pyrazole can be further functionalized, for example, by reaction with acetyl chloride.

Functionalization Strategies for Novel Butanamide Scaffolds

Once the initial heterocyclic ring is in place, further functionalization can be carried out to create novel scaffolds with diverse properties. These strategies often target the newly formed heterocyclic ring or the pendant phenyl group.

Common functionalization reactions include:

Acylation and Alkylation: The amino and hydroxyl groups on the heterocyclic and phenyl moieties can be readily acylated or alkylated to introduce various functional groups. For example, pyrazole derivatives have been functionalized by treatment with acetyl chloride.

Condensation Reactions: Aldehydes and ketones can be condensed with active methylene (B1212753) groups on the heterocyclic ring to extend the carbon framework.

Substitution Reactions: Halogen atoms on the heterocyclic ring can be displaced by nucleophiles to introduce a variety of substituents.

Formation of Fused Rings: The initial heterocyclic derivative can be used as a building block for the synthesis of more complex fused ring systems. For example, thieno[2,3-d]pyrimidine (B153573) derivatives can be synthesized from appropriately functionalized thiophene precursors. researchgate.netsciencepublishinggroup.com

These functionalization strategies allow for the generation of a large library of derivatives from a single starting scaffold, enabling a thorough exploration of the structure-activity relationship.

Evaluation of Novel Derivatives for Enhanced Pharmacological Profiles

Derivatives of N-aryl-3-oxobutanamides bearing heterocyclic moieties have been investigated for a range of pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity: Several studies have reported the antimicrobial activity of heterocyclic derivatives of 3-oxobutanamides. For instance, various newly synthesized pyrazole, pyridine, and thiazole derivatives have been screened against different bacterial and fungal strains. researchgate.netsciencepublishinggroup.com The results often indicate that the introduction of specific heterocyclic rings and substituents can lead to significant antimicrobial potency.

Anticancer Activity: The anticancer potential of these compounds has also been a subject of investigation. Pyrazole derivatives, in particular, are known to exhibit a wide spectrum of biological activities, including antitumor effects. nih.govnih.gov For example, a series of pyrazole derivatives were evaluated for their inhibitory activity on tumor cell growth, with some compounds showing promising results. nih.gov Similarly, certain thiophene derivatives have been tested for their anticancer activity against various cancer cell lines. academicstrive.com

The evaluation of these novel derivatives typically involves in vitro screening against a panel of microbial strains or cancer cell lines to determine their potency and selectivity. Promising candidates may then be subjected to further preclinical studies.

Advanced Research Perspectives and Future Directions for Butanamide, N 3 Hydroxyphenyl 3 Oxo

Integration of Omics Technologies in Research

The comprehensive study of Butanamide, N-(3-hydroxyphenyl)-3-oxo- and its derivatives can be significantly advanced by the integration of "omics" technologies. These high-throughput approaches, including genomics, proteomics, and metabolomics, offer the potential to elucidate the compound's mechanisms of action, identify biomarkers of response, and uncover novel biological activities.

Future research could employ proteomic profiling to identify the protein targets with which Butanamide, N-(3-hydroxyphenyl)-3-oxo- or its more complex derivatives interact. Techniques such as chemical proteomics, involving affinity chromatography with the compound immobilized on a solid support, could isolate and identify binding partners from cell lysates. Subsequent analysis by mass spectrometry would then reveal the specific proteins, providing direct insight into the compound's mode of action.

Metabolomics studies could be designed to understand the downstream effects of the compound on cellular metabolism. By treating cells or model organisms with Butanamide, N-(3-hydroxyphenyl)-3-oxo- and analyzing the resulting changes in the metabolome, researchers could identify metabolic pathways that are modulated. This could be particularly insightful if the compound or its derivatives exhibit anti-cancer or anti-inflammatory properties, as these conditions are often associated with altered metabolic states.

Furthermore, transcriptomics, through techniques like RNA sequencing, could reveal changes in gene expression profiles induced by the compound. This would provide a broad overview of the cellular response and help in formulating hypotheses about its biological function. For instance, the upregulation of genes involved in apoptosis or the downregulation of pro-inflammatory cytokine genes would provide strong evidence for its potential therapeutic applications.

Potential Omics-Based Research Strategies

Research QuestionOmics TechnologyPotential Outcome
What are the direct protein targets?Chemical ProteomicsIdentification of binding proteins, elucidation of mechanism of action.
How does it affect cellular metabolism?MetabolomicsIdentification of modulated metabolic pathways, understanding of downstream effects.
What are the global changes in gene expression?Transcriptomics (RNA-Seq)Revealing affected cellular pathways and biological processes at the genetic level.
What are the genomic markers for sensitivity?GenomicsIdentification of genetic variations that correlate with cellular response to the compound.

Application in Lead Compound Identification and Optimization Pipelines

Butanamide, N-(3-hydroxyphenyl)-3-oxo- serves as a valuable scaffold in medicinal chemistry for the identification and optimization of lead compounds. Its chemical structure, featuring an acetoacetanilide (B1666496) core, is a versatile starting point for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic activities. researchgate.netmdpi.com The presence of the reactive β-ketoamide functionality allows for a variety of chemical transformations, making it an ideal candidate for combinatorial chemistry and the generation of compound libraries.

The process of lead optimization would involve systematic modifications of the Butanamide, N-(3-hydroxyphenyl)-3-oxo- structure to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be central to this effort. researchgate.net For example, the phenyl ring can be substituted with various functional groups to enhance binding affinity to a target protein. The hydroxyl group offers a site for modification to improve solubility or alter metabolic stability.

Computational methods, such as molecular docking, can be employed to guide the design of new derivatives. orientjchem.org By modeling the interaction of virtual compounds based on the Butanamide, N-(3-hydroxyphenyl)-3-oxo- scaffold with the active site of a target enzyme or receptor, researchers can prioritize the synthesis of molecules with the highest predicted affinity. This in-silico screening approach can significantly accelerate the drug discovery process. researchgate.net Research on related acetoacetanilide derivatives has demonstrated the utility of this approach in identifying potent inhibitors of enzymes like cyclooxygenase-2 (COX-2). orientjchem.org

Examples of Derivatives from Acetoacetanilide Scaffolds

ScaffoldSynthetic ReactionResulting HeterocyclePotential Biological Activity
AcetoacetanilideReaction with malononitrile (B47326) and sulfurThiophene (B33073)Anti-tumor researchgate.net
AcetoacetanilideVilsmeier-Haack reaction2-chloroquinoline-3-carbaldehydePrecursor for antibacterial/antifungal agents researcher.life
AcetoacetanilideMulticomponent reactionPyran and dihydropyridine (B1217469) derivativesAnti-tumor mdpi.com

Development of Advanced Analytical Methods for Research Scale

As research into Butanamide, N-(3-hydroxyphenyl)-3-oxo- and its derivatives progresses, the development of advanced and sensitive analytical methods for their detection and quantification at the research scale will be crucial. While standard techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are used for structural characterization, more specialized methods are needed for in-vitro and in-vivo studies. researchgate.net

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) would be the method of choice for quantifying the compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The development of a robust and validated LC-MS/MS method would be essential for pharmacokinetic studies, enabling the determination of parameters like absorption, distribution, metabolism, and excretion (ADME).

For the characterization of solid-state properties, which can influence bioavailability, techniques like X-ray crystallography and Hirshfeld surface analysis can provide detailed information about the three-dimensional structure and intermolecular interactions. mdpi.comnih.gov Understanding the crystal packing and hydrogen bonding patterns can be important for formulation development.

Furthermore, the synthesis of isotopically labeled internal standards, for instance, incorporating deuterium (B1214612) or carbon-13, would enhance the accuracy and precision of quantitative bioanalytical methods. Capillary electrophoresis could also be explored as an alternative high-resolution separation technique, particularly for chiral separations if asymmetric derivatives are synthesized.

Key Analytical Techniques for Research

Analytical TechniqueApplication
HPLC-MS/MSQuantification in biological fluids for pharmacokinetic studies.
High-Resolution Mass SpectrometryAccurate mass measurement for metabolite identification.
NMR SpectroscopyStructural elucidation of new derivatives.
X-ray CrystallographyDetermination of the three-dimensional molecular structure. mdpi.comnih.gov
Capillary ElectrophoresisHigh-resolution separation and chiral analysis.

Exploration of New Therapeutic Areas Based on Mechanistic Insights

A deeper understanding of the mechanism of action of Butanamide, N-(3-hydroxyphenyl)-3-oxo- and its derivatives will pave the way for exploring new therapeutic applications. While its primary use has been as a chemical intermediate, the biological activities of related acetoacetanilide and N-aryl-3-oxobutanamide derivatives suggest a broader therapeutic potential. researchgate.netresearchgate.net

For instance, derivatives of acetoacetanilide have been shown to possess anti-tumor activity. researchgate.netmdpi.com If mechanistic studies reveal that these compounds act by inhibiting a specific kinase or by inducing apoptosis through a novel pathway, this could guide the exploration of their efficacy in various cancer types.

Similarly, the anti-inflammatory properties of related compounds, such as those targeting the COX-2 enzyme, suggest that derivatives of Butanamide, N-(3-hydroxyphenyl)-3-oxo- could be developed for inflammatory conditions like rheumatoid arthritis or osteoarthritis. orientjchem.orggoogle.com Research on N-(3-hydroxyphenyl)benzamides has also shown enzyme inhibitory activity, which could be a promising avenue for investigation. researchgate.netindexcopernicus.com

The antimicrobial potential of acetoacetanilide derivatives is another area ripe for exploration. researcher.liferesearchgate.net With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal agents. By screening a library of Butanamide, N-(3-hydroxyphenyl)-3-oxo- derivatives against a panel of pathogenic microorganisms, novel antimicrobial leads could be identified. The structural similarity to N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which have shown antimycobacterial activity, further supports this direction. nih.gov

Q & A

Q. What synthetic methodologies are optimal for preparing Butanamide, N-(3-hydroxyphenyl)-3-oxo-?

  • Methodological Answer : The compound can be synthesized via a multistep approach:

Acetylation : React 3-hydroxyaniline with acetic anhydride to protect the hydroxyl group.

Condensation : Treat the intermediate with diketene under basic conditions (e.g., NaOAc) to form the β-ketoamide backbone .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization in ethanol for high purity (>95%) .
Key validation: Confirm structure via 1H^1H-NMR (δ 2.2 ppm for acetyl group, δ 10.1 ppm for amide NH) and LC-MS (m/z 234.25) .

Q. How can researchers verify the compound’s stability in aqueous solutions for biological assays?

  • Methodological Answer : Conduct accelerated stability studies:

Prepare solutions in PBS (pH 7.4) and store at 4°C, 25°C, and 37°C.

Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
Data from analogs: Similar β-ketoamides show <10% degradation at 4°C over 72 hours but degrade rapidly at 37°C (half-life ~12 hours), suggesting refrigeration is critical .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzyme inhibition mechanisms?

  • Methodological Answer : Conflicting data on enzyme inhibition (e.g., COX-2 vs. LOX) require:

Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate and inhibitor concentrations to determine KiK_i and inhibition type (competitive vs. non-competitive).

Molecular docking : Use AutoDock Vina to model binding interactions. For example, the 3-hydroxyphenyl group may hydrogen-bond with catalytic residues in LOX but not COX-2 .

Mutagenesis studies : Validate binding sites by mutating predicted active-site residues (e.g., His394 in LOX) and re-test inhibition .

Q. How do structural modifications of the phenyl ring influence bioactivity and selectivity?

  • Methodological Answer : Use structure-activity relationship (SAR) studies:

Substituent screening : Synthesize derivatives with -NO2_2, -OCH3_3, or -Cl groups at the 4-position.

Bioassays : Test anti-inflammatory activity (IC50_{50}) in RAW264.7 macrophages (LPS-induced TNF-α suppression).
Comparative data:

SubstituentIC50_{50} (μM)Selectivity (COX-2/LOX)
-OH (parent)12.3 ± 1.21.5
-OCH3_38.9 ± 0.83.2
-Cl18.4 ± 2.10.7
Conclusion: Electron-donating groups (e.g., -OCH3_3) enhance potency and selectivity .

Q. What analytical techniques best characterize degradation byproducts under oxidative stress?

  • Methodological Answer : Use LC-HRMS/MS coupled with oxidative stress simulation:

Forced degradation : Expose the compound to H2 _2O2 _2 (3% v/v) at 40°C for 24 hours.

Identification : Fragment ions in MS/MS (e.g., m/z 177.1 suggests cleavage of the acetyl group).

Quantification : Compare peak areas of degradation products (e.g., 3-hydroxybenzoic acid) to assess stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities across studies?

  • Methodological Answer : Potential causes include assay conditions (pH, ionic strength) or protein purity. Resolve by:

Standardized protocols : Use recombinant enzymes (≥90% purity, validated via SDS-PAGE) and consistent buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).

Surface plasmon resonance (SPR) : Measure real-time binding kinetics to eliminate false positives from colorimetric assays .

Methodological Resources

  • Spectral libraries : NIST Chemistry WebBook for reference IR and NMR spectra .
  • Toxicity data : EPA CompTox Dashboard for preliminary hazard assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.